3-Oxo-1,3-dihydro-2-benzofuran-1-carbonyl chloride
Description
3-Oxo-1,3-dihydro-2-benzofuran-1-carbonyl chloride is a heterocyclic compound featuring a benzofuran core with a carbonyl chloride group at the 1-position and a ketone at the 3-position. This structure confers high reactivity, particularly in nucleophilic acyl substitution reactions, making it a valuable intermediate in organic synthesis and pharmaceutical development. The compound’s crystalline structure has been characterized using X-ray diffraction techniques, with SHELX programs often employed for refinement and analysis . Its synthesis typically involves the reaction of substituted benzofuran precursors with chlorinating agents, such as oxalyl chloride or thionyl chloride, under controlled conditions .
The compound’s applications span medicinal chemistry and materials science. For example, derivatives of this compound are key intermediates in synthesizing PARP inhibitors like olaparib, a drug used in cancer therapy . Its reactivity with amines and alcohols enables the preparation of amides and esters, which are pivotal in drug design and polymer chemistry.
Properties
CAS No. |
75724-95-7 |
|---|---|
Molecular Formula |
C9H5ClO3 |
Molecular Weight |
196.58 g/mol |
IUPAC Name |
3-oxo-1H-2-benzofuran-1-carbonyl chloride |
InChI |
InChI=1S/C9H5ClO3/c10-8(11)7-5-3-1-2-4-6(5)9(12)13-7/h1-4,7H |
InChI Key |
XYKAJXOSGYGAMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Acylation with Thionyl Chloride (SOCl₂)
This method involves the direct conversion of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid to its corresponding acyl chloride using thionyl chloride. The reaction is typically conducted under anhydrous conditions with catalytic dimethylformamide (DMF) to enhance reactivity.
Procedure :
- 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid (1.0 equiv) is suspended in excess thionyl chloride.
- DMF (1–2 drops) is added as a catalyst.
- The mixture is heated under reflux (70–80°C) for 4–6 hours.
- Excess SOCl₂ is removed under reduced pressure, yielding the crude product as a pale-yellow solid.
- Purification is achieved via recrystallization from dichloromethane or hexane.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–90% | |
| Reaction Temperature | 70–80°C | |
| Purity (HPLC) | ≥95% |
Oxalyl Chloride-Mediated Chlorination
Oxalyl chloride (COCl)₂ is employed as a chlorinating agent in the presence of DMF. This method is advantageous for its mild conditions and high selectivity.
Procedure :
- The carboxylic acid (1.0 equiv) is dissolved in dry dichloromethane (DCM).
- Oxalyl chloride (1.2–1.5 equiv) is added dropwise at 0–5°C.
- DMF (0.1 equiv) is introduced to initiate the reaction.
- The mixture is stirred at room temperature for 2–4 hours.
- Solvents are evaporated, and the product is isolated via vacuum distillation.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 80–85% | |
| Reaction Time | 2–4 hours | |
| By-Product | Cyanuric acid (traces) |
Cyanuric Chloride (TCT) Activation
Cyanuric chloride (TCT) serves as a coupling reagent to activate the carboxylic acid, facilitating chloride substitution. This method is scalable and avoids excessive heat.
Procedure :
- TCT (0.4–0.6 equiv) is added to a suspension of the carboxylic acid in acetonitrile.
- The reaction is stirred at 60–70°C for 6–8 hours.
- The precipitate (cyanuric acid) is filtered, and the filtrate is concentrated.
- The residue is purified via flash chromatography (hexane:ethyl acetate).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–78% | |
| Temperature | 60–70°C | |
| Catalyst Efficiency | High (>90% conversion) |
One-Pot Synthesis from Methyl o-Acetoxyphenylacetate
A patented route involves thermal cyclization of methyl o-acetoxyphenylacetate in the presence of alumina or titanium oxide catalysts.
Procedure :
- Methyl o-acetoxyphenylacetate (1.0 equiv) and catalyst (5–10 wt%) are heated to 90–140°C.
- Methyl acetate is removed via fractional distillation.
- The reaction mixture is filtered hot, and the product is recrystallized from ethanol.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 94–98% | |
| Catalyst | Alumina/TiO₂ | |
| Reaction Time | 4–6 hours |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Thionyl Chloride | 75–90 | ≥95 | High | Moderate |
| Oxalyl Chloride | 80–85 | ≥90 | Moderate | High |
| TCT Activation | 70–78 | ≥85 | Low | Low |
| One-Pot Synthesis | 94–98 | ≥97 | High | High |
Mechanistic Insights
- Thionyl/Oxalyl Chloride : These reagents convert the carboxylic acid to an acyl chloride via nucleophilic acyl substitution. DMF catalyzes the reaction by forming a reactive Vilsmeier-Haack intermediate.
- TCT Activation : Cyanuric chloride reacts with the acid to generate a mixed carbonate intermediate, which undergoes chloride displacement.
- Thermal Cyclization : Intramolecular esterification and decarboxylation produce the benzofuran core, followed by chloride introduction.
Challenges and Optimization Strategies
- Moisture Sensitivity : All methods require strict anhydrous conditions to prevent hydrolysis of the acyl chloride.
- By-Product Management : Cyanuric acid (from TCT) and HCl gas (from SOCl₂) necessitate efficient filtration and venting.
- Catalyst Recycling : Alumina/TiO₂ catalysts in one-pot synthesis can be reused up to 3 times without significant activity loss.
Recent Advancements
Chemical Reactions Analysis
Types of Reactions: 3-OXO-1H-2-BENZOFURAN-1-CARBONYL CHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to form benzofuran derivatives with hydroxyl or alkyl groups.
Oxidation Reactions: Oxidation can lead to the formation of benzofuran-2-carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like ammonia, primary or secondary amines, alcohols, and thiols are commonly used. Conditions typically involve mild temperatures and the presence of a base such as pyridine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products:
Amides, Esters, and Thioesters: Formed from substitution reactions.
Hydroxyl or Alkyl Benzofuran Derivatives: Resulting from reduction reactions.
Benzofuran-2-carboxylic Acid Derivatives: Produced through oxidation reactions.
Scientific Research Applications
Chemistry: 3-OXO-1H-2-BENZOFURAN-1-CARBONYL CHLORIDE is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to synthesize benzofuran derivatives with potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is a precursor in the synthesis of drugs that target specific enzymes or receptors. Benzofuran derivatives have been studied for their potential use in treating diseases such as cancer, Alzheimer’s, and bacterial infections.
Industry: In the industrial sector, 3-OXO-1H-2-BENZOFURAN-1-CARBONYL CHLORIDE is used in the production of specialty chemicals, including polymers and resins. Its reactivity allows for the modification of polymer properties, enhancing their performance in various applications.
Mechanism of Action
The mechanism of action of 3-OXO-1H-2-BENZOFURAN-1-CARBONYL CHLORIDE is primarily based on its ability to react with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new compounds with desired properties.
Molecular Targets and Pathways: In biological systems, benzofuran derivatives synthesized from this compound can interact with specific enzymes or receptors, modulating their activity. For example, some benzofuran derivatives have been shown to inhibit enzymes involved in cancer cell proliferation or to bind to receptors implicated in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-Oxo-1,3-dihydro-2-benzofuran-1-carbonyl chloride with structurally related compounds, emphasizing differences in functional groups and reactivity:
Physical Properties and Stability
- Solubility: The benzimidazole-benzoic acid derivative shows higher solubility in polar solvents (e.g., methanol) due to its carboxylic acid group, whereas the carbonyl chloride requires anhydrous conditions to prevent hydrolysis .
Research Findings and Industrial Relevance
Recent studies emphasize the versatility of this compound in radiopharmaceutical synthesis. For example, its role in copper-mediated ¹⁸F-radiolabeling has enabled the production of PET tracers like [¹⁸F]olaparib, demonstrating advantages in radiochemical yield over bulkier analogs .
Biological Activity
3-Oxo-1,3-dihydro-2-benzofuran-1-carbonyl chloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
The molecular formula of this compound is , with a molecular weight of approximately 216.61 g/mol. Its structure is characterized by a benzofuran core with a carbonyl group and a chlorine substituent, which may influence its reactivity and biological interactions.
Biological Activity
Recent studies have indicated that this compound exhibits various biological activities:
Antimicrobial Activity
Research has shown that this compound possesses significant antimicrobial properties. In one study, it was evaluated against several bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different strains were as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.039 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This electrophilic behavior allows it to interact with proteins and nucleic acids, potentially disrupting cellular processes .
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated that the compound exhibited broad-spectrum activity, particularly against multidrug-resistant strains .
- Anticancer Research : Another investigation focused on the anticancer properties of this compound in human cancer cell lines. The study found that treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
